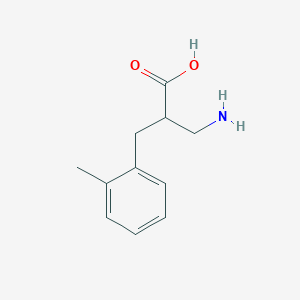

3-Amino-2-(2-methylbenzyl)propanoic acid

Description

Overview of Non-Proteinogenic Amino Acids in Chemical Biology and Organic Synthesis

In the realm of biochemistry, the 22 proteinogenic amino acids are widely recognized as the fundamental building blocks of proteins, encoded directly by the genetic code of organisms. wikipedia.org However, the chemical universe of amino acids is vastly more extensive, encompassing a large and diverse group known as non-proteinogenic amino acids (NPAAs). wikipedia.orgacs.org These are amino acids that are not incorporated into proteins during the process of translation. fiveable.me Despite not being part of the canonical set, over 140 NPAAs have been identified occurring naturally in proteins through post-translational modifications, and thousands more exist in nature or have been synthesized in laboratories. wikipedia.org

NPAAs play crucial roles in various biological processes. They can act as metabolic intermediates, such as ornithine and citrulline in the urea (B33335) cycle. wikipedia.org Some function as neurotransmitters or their precursors, while others are components of bacterial cell walls or toxins. wikipedia.org Their structural diversity is generated through a range of biosynthetic transformations, including isomerizations and the stereospecific functionalization of C–H bonds. acs.org

In the fields of chemical biology and organic synthesis, NPAAs are invaluable tools. They are used to create "unnatural" amino acids with modified structures, such as through amine alkylation or side-chain substitution. wikipedia.org These synthetic amino acids are instrumental in developing novel peptides and other complex molecules with specific functions. nih.gov Their incorporation into peptides can lead to compounds with enhanced stability and unique biological activities, making them important for the development of pharmaceuticals and other bioactive compounds. nih.govtaylorandfrancis.com

| Feature | Proteinogenic Amino Acids | Non-Proteinogenic Amino Acids (NPAAs) |

| Definition | Amino acids naturally encoded in the genetic code for protein synthesis. wikipedia.org | Amino acids not genetically coded for protein synthesis. wikipedia.org |

| Number | 22 (21 in eukaryotes). wikipedia.org | Thousands exist naturally or are synthesized. wikipedia.org |

| Primary Function | Serve as the building blocks of proteins. fiveable.me | Diverse roles including metabolic intermediates, neurotransmitters, and synthetic building blocks. wikipedia.org |

| Examples | Glycine, Alanine (B10760859), Valine, Leucine | Ornithine, Citrulline, Gamma-aminobutyric acid (GABA), Taurine. wikipedia.org |

Significance of Beta-Amino Acids as Unique Building Blocks

Among the vast array of non-proteinogenic amino acids, beta-amino acids (β-amino acids) represent a particularly important class. Structurally, they differ from their alpha-amino acid counterparts in the position of the amino group. In α-amino acids, the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), whereas in β-amino acids, it is attached to the second carbon atom from the carboxyl group (the β-carbon).

This structural distinction has profound implications for their chemical and biological properties. The inclusion of β-amino acids into peptide chains imparts significant conformational constraints and, crucially, increases their stability against metabolic degradation by proteolytic enzymes. chiroblock.comresearchgate.net This enhanced stability makes them highly desirable components in the design of peptidomimetics and other pharmaceutically active compounds. chiroblock.com

The β-amino acid motif is found in a variety of natural products that exhibit potent biological activities, including antibiotics, anticancer agents like cryptophycines, and psychotropic compounds. chiroblock.com Consequently, the synthesis and application of β-amino acids are compelling areas of research for both chemists and biochemists, who utilize them as vital building blocks for creating novel drugs and functional biomolecules. chiroblock.comresearchgate.net The development of stereoselective synthesis routes for β-amino acids is a challenging but critical task to access optically pure compounds for these applications. chiroblock.comorganic-chemistry.org

Structural Classification and Nomenclature of Substituted Propanoic Acids

The subject of this article, 3-Amino-2-(2-methylbenzyl)propanoic acid, belongs to the family of substituted propanoic acids. The systematic naming of such compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Propanoic acid is a carboxylic acid with a three-carbon chain. organicchemistrytutor.com According to IUPAC nomenclature, the carboxyl carbon is assigned the number 1 position. libretexts.orglibretexts.org The name of the parent alkane (propane) is modified by dropping the "-e" and adding the suffix "-oic acid". organicchemistrytutor.comlibretexts.org

When substituents are present on the carbon chain, their positions are indicated by the number of the carbon atom to which they are attached. libretexts.org In the case of This compound :

Propanoic acid forms the parent chain of three carbons with a carboxyl group.

3-Amino indicates that an amino group (-NH₂) is attached to carbon number 3.

2-(2-methylbenzyl) indicates that a 2-methylbenzyl group is attached to carbon number 2. The benzyl (B1604629) group is a benzene (B151609) ring attached to a CH₂ group, and "2-methyl" specifies a methyl group (-CH₃) at the second position of that benzene ring.

In the common nomenclature system, Greek letters (α, β, γ, etc.) are used to denote the position of substituents relative to the carboxyl carbon. libretexts.org The carbon adjacent to the carboxyl group is the α-carbon, the next is the β-carbon, and so on. Therefore, this compound is a β-amino acid, as the amino group is on the β-carbon (C3).

| IUPAC Naming Rule | Application to this compound |

| Identify Parent Chain | The longest chain containing the carboxyl group has three carbons, hence "propane". organicchemistrytutor.com |

| Identify Principal Functional Group | The carboxylic acid group (-COOH) has the highest priority, leading to the suffix "-oic acid". libretexts.org |

| Number the Chain | Numbering starts from the carboxyl carbon as C1. libretexts.org |

| Name and Number Substituents | An amino group is on C3 ("3-Amino"). A 2-methylbenzyl group is on C2 ("2-(2-methylbenzyl)"). |

| Assemble the Name | Substituents are listed alphabetically before the parent name: this compound. |

Rationale for Researching this compound as a Model Compound

While specific research literature on this compound is not extensively available in the public domain, its structure provides a clear rationale for its investigation as a model compound in medicinal chemistry and organic synthesis. The compound combines the features of a β-amino acid with a substituted benzyl group, making it a valuable scaffold for scientific exploration.

The rationale for its study can be broken down as follows:

Building Block for Peptidomimetics: As a β-amino acid, it can be used to synthesize peptides with enhanced stability and defined secondary structures. chiroblock.com The specific stereochemistry at the α and β carbons would be of significant interest for controlling the folding behavior of these synthetic oligomers. nih.gov

Probing Enzyme-Substrate Interactions: Its structural similarity to natural amino acids suggests it could act as a competitive inhibitor for enzymes involved in various metabolic pathways. The bulky and specifically substituted 2-methylbenzyl group provides a tool to probe the steric and electronic requirements of enzyme active sites.

Scaffold for Drug Discovery: The core structure is a template for creating libraries of related compounds. The amino group, carboxylic acid, and the aromatic ring can be chemically modified to synthesize a range of derivatives. These derivatives can then be screened for various biological activities, a common strategy in the development of new therapeutic agents.

Investigating Structure-Activity Relationships (SAR): The "2-methylbenzyl" substituent is a specific choice compared to an unsubstituted benzyl group or isomers like 3-methylbenzyl or 4-methylbenzyl. chemscene.comnih.gov Research on this compound would help elucidate how the position of the methyl group on the benzyl ring influences biological activity, contributing to a deeper understanding of SAR.

In essence, this compound serves as a prototypical example of a complex, non-proteinogenic amino acid. Research into its synthesis and properties can provide valuable insights and methodologies applicable to a wide range of similar, structurally diverse building blocks for chemical and pharmaceutical applications.

Compound Data

Properties

IUPAC Name |

2-(aminomethyl)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZXSXBPTLTOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640581 | |

| Record name | 2-(Aminomethyl)-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-76-4 | |

| Record name | 2-(Aminomethyl)-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 3 Amino 2 2 Methylbenzyl Propanoic Acid

Chiral Recognition and Enantiomeric Discrimination Studies

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to many biological processes and is the basis for the enantioselective separation and analysis of chiral molecules.

In the context of 3-Amino-2-(2-methylbenzyl)propanoic acid, chiral recognition studies would typically involve the use of a chiral selector, which is a chiral molecule or a stationary phase in chromatography that can form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these diastereomeric complexes allows for the discrimination and separation of the enantiomers.

Key Interaction Mechanisms:

The chiral recognition of this compound enantiomers often relies on a combination of non-covalent interactions between the analyte and the chiral selector. These interactions can include:

Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups of the analyte can act as hydrogen bond donors and acceptors.

π-π Stacking: The aromatic ring of the 2-methylbenzyl group can engage in π-π stacking interactions with aromatic moieties on the chiral selector.

Steric Hindrance: The bulky 2-methylbenzyl group plays a significant role in creating steric hindrance, which can lead to a more pronounced difference in the way each enantiomer fits into the chiral selector's binding site.

Dipole-Dipole Interactions: The polar functional groups in the molecule contribute to dipole-dipole interactions.

The "three-point interaction model" is a classic concept in chiral recognition, which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent.

Illustrative Data on Chiral Recognition:

| Interaction Type | Contribution to (R)-enantiomer Binding | Contribution to (S)-enantiomer Binding | Impact on Enantioselectivity |

|---|---|---|---|

| Hydrogen Bonding | Strong | Strong | Low |

| π-π Stacking | Favorable | Favorable | Low |

| Steric Repulsion | Low | High | High |

| Dipole-Dipole | Moderate | Moderate | Low |

This table is illustrative and based on general principles of chiral recognition.

Impact of Stereochemistry on Conformational Preferences

The three-dimensional conformation of a molecule is intrinsically linked to its stereochemistry. The different spatial arrangement of substituents around the chiral center in the (R)- and (S)-enantiomers of this compound leads to distinct conformational preferences. These preferences arise from the molecule's tendency to adopt the lowest energy conformation by minimizing steric strain and maximizing favorable intramolecular interactions.

Factors Influencing Conformation:

Torsional Strain: Rotation around the C2-C3 and C2-C(benzyl) bonds is influenced by the steric bulk of the substituents. The 2-methylbenzyl group, in particular, will have preferred orientations to minimize clashes with the propanoic acid backbone.

Intramolecular Hydrogen Bonding: The possibility of hydrogen bonding between the amino group and the carboxylic acid group can lead to the formation of cyclic or pseudo-cyclic conformations, which can differ between the two enantiomers.

Gauche Interactions: The relative positions of the amino, carboxylic acid, and 2-methylbenzyl groups can lead to stabilizing or destabilizing gauche interactions.

Computational modeling, such as Density Functional Theory (DFT) calculations, is a powerful tool for predicting the most stable conformations of each enantiomer. These studies can provide insights into the dihedral angles and bond lengths that characterize the lowest energy states.

Hypothetical Conformational Analysis Data:

The following table provides a hypothetical comparison of the predicted lowest energy conformations for the (R)- and (S)-enantiomers of this compound, as might be determined through computational analysis.

| Parameter | (R)-3-Amino-2-(2-methylbenzyl)propanoic acid | (S)-3-Amino-2-(2-methylbenzyl)propanoic acid |

|---|---|---|

| Predicted Lowest Energy (kJ/mol) | -1250.5 | -1250.5 |

| Key Dihedral Angle (N-C2-C(benzyl)-C(ring)) | -65° | +65° |

| Intramolecular H-bond (NH...O=C) Distance (Å) | 2.1 | 2.1 |

This data is hypothetical and for illustrative purposes.

Advanced Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR)

Determining the enantiomeric excess (e.e.), which is the measure of the purity of one enantiomer over the other in a mixture, is crucial in many applications. Several advanced analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For a compound like this compound, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) or a Pirkle-type CSP would likely be effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving optimal separation.

Example Chiral HPLC Method Parameters and Hypothetical Results:

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | 2.1 |

This data is a representative example of a chiral HPLC separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can also be used to determine enantiomeric excess, typically through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Chiral Solvating Agents (CSAs): A CSA is a chiral compound that is added to the NMR sample of the racemic analyte. The CSA forms transient diastereomeric complexes with the enantiomers, which have slightly different chemical environments. This results in the splitting of NMR signals for the analyte, with the integration of the separated signals being proportional to the amount of each enantiomer present. For this compound, a CSA like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol could potentially be used.

Chiral Derivatizing Agents (CDAs): A CDA reacts with the enantiomers of the analyte to form stable diastereomers. These diastereomers have distinct NMR spectra, allowing for their quantification. A common CDA for amino acids is Mosher's acid chloride.

Hypothetical ¹H NMR Data with a Chiral Solvating Agent:

The table below illustrates the expected chemical shift differences (Δδ) for a specific proton in the enantiomers of this compound in the presence of a hypothetical chiral solvating agent.

| Proton | Chemical Shift (δ) in (R)-enantiomer (ppm) | Chemical Shift (δ) in (S)-enantiomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |

|---|---|---|---|

| C2-H | 3.15 | 3.18 | 0.03 |

This data is a hypothetical representation of an NMR experiment for e.e. determination.

Advanced Structural Elucidation of 3 Amino 2 2 Methylbenzyl Propanoic Acid

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, FT-IR, UV-Vis, Raman Spectroscopy)

The structural framework of 3-Amino-2-(2-methylbenzyl)propanoic acid is elucidated through a combination of spectroscopic methods, each providing unique insights into the molecule's connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework. In a typical analysis, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their neighboring protons through spin-spin splitting patterns, and their electronic environment via chemical shifts. For this compound, one would expect to observe distinct signals for the aromatic protons of the 2-methylbenzyl group, the methyl protons, the benzylic methylene (B1212753) protons, the methine proton at the chiral center, and the methylene protons adjacent to the amino group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. Key signals would include those for the carboxyl carbon, the aromatic carbons, the aliphatic carbons of the benzyl (B1604629) and propanoic acid backbone, and the methyl carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and proximity to electronegative atoms.

| Hypothetical ¹H NMR Data for this compound | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~ 11-12 | Singlet |

| ~ 7.0-7.2 | Multiplet |

| ~ 3.0-3.2 | Multiplet |

| ~ 2.8-3.0 | Multiplet |

| ~ 2.5-2.7 | Multiplet |

| ~ 2.3 | Singlet |

| Hypothetical ¹³C NMR Data for this compound | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 175-180 | Carboxyl Carbon (C=O) |

| ~ 135-140 | Aromatic Quaternary Carbons |

| ~ 125-130 | Aromatic CH Carbons |

| ~ 40-50 | CH (Chiral Center) |

| ~ 35-45 | CH₂ (Benzylic) |

| ~ 30-40 | CH₂ (Amino-adjacent) |

| ~ 18-22 | Methyl Carbon |

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretch of the carboxylic acid would typically appear as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching of the primary amine would be expected in the 3300-3500 cm⁻¹ region, while the N-H bend could be observed around 1580-1650 cm⁻¹. Aromatic C-H stretches would appear above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

| Hypothetical FT-IR Data for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H Stretch (Amine) |

| 2500-3300 | O-H Stretch (Carboxylic Acid) |

| >3000 | C-H Stretch (Aromatic) |

| <3000 | C-H Stretch (Aliphatic) |

| 1700-1725 | C=O Stretch (Carboxylic Acid) |

| 1580-1650 | N-H Bend (Amine) |

| 1450-1500 | C=C Stretch (Aromatic Ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring in the 2-methylbenzyl group would lead to characteristic absorptions in the UV region, typically around 250-270 nm, corresponding to π→π* transitions.

Raman Spectroscopy , while providing complementary vibrational information to FT-IR, would be particularly useful for observing non-polar bonds, such as the C-C bonds of the aromatic ring, which often give strong Raman signals.

Mass Spectrometric Analysis for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₅NO₂), the expected exact mass would be calculated and compared to the experimental value.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum displays the molecular ion peak ([M]⁺ or [M+H]⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxyl group (a loss of 45 Da), the loss of the amino group, and cleavage at the benzylic position, yielding a prominent 2-methylbenzyl cation or related fragments.

| Hypothetical Mass Spectrometry Data for this compound | |

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion |

| 193.11 | [M]⁺ (Molecular Ion) |

| 176.11 | [M - NH₃]⁺ |

| 148.08 | [M - COOH]⁺ |

| 105.07 | [CH₃C₆H₄CH₂]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Molecular Conformation and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a detailed model of the molecule can be constructed. This model provides precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

Crucially, for a chiral molecule, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenter, distinguishing between the (R) and (S) enantiomers. This is a critical piece of information that cannot be obtained from the other spectroscopic techniques discussed. The crystal packing, including intermolecular interactions like hydrogen bonding between the amino and carboxyl groups, would also be elucidated.

Circular Dichroism Spectroscopy for Chiral Structure Probing

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exquisitely sensitive to the stereochemistry of a molecule. For a chiral compound like this compound, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores, such as the aromatic ring and the carboxyl group.

The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center. Therefore, the CD spectrum can be used to confirm the enantiomeric identity determined by X-ray crystallography or to assign the absolute configuration by comparison with the spectra of structurally related compounds of known stereochemistry. The technique is particularly valuable for studying the conformation of chiral molecules in solution.

Computational and Theoretical Investigations of 3 Amino 2 2 Methylbenzyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in determining a molecule's electronic properties, which in turn dictate its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For 3-Amino-2-(2-methylbenzyl)propanoic acid, specific DFT studies detailing its HOMO-LUMO energies or mapping its molecular electrostatic potential are not available in peer-reviewed literature. Such a study would provide insight into which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Due to its rotatable single bonds, this compound can exist in various three-dimensional arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable, low-energy conformations. This is crucial for understanding how the molecule might orient itself when interacting with biological targets. However, no specific studies detailing the conformational landscape or potential energy surface of this compound have been published.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal how it behaves in a solution, such as water or a lipid environment, and how its structure and dynamics are influenced by the surrounding solvent molecules. This information is vital for understanding its solubility and transport properties. At present, there are no published MD simulation studies for this compound.

In Silico Modeling of Molecular Interactions (e.g., Ligand-Receptor Docking)

In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. While this compound has a structure that suggests potential biological activity, no specific ligand-receptor docking studies have been reported in the scientific literature. Such research would be necessary to hypothesize its mechanism of action at a molecular level.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra can then be compared with experimental data to validate the computed structure and electronic properties of the molecule. This comparative analysis is a powerful tool for structural elucidation. For this compound, there are no available studies that report a comparison between computationally predicted spectra and experimentally obtained data.

Mechanistic Biological and Biochemical Interactions of 3 Amino 2 2 Methylbenzyl Propanoic Acid

Exploration of Protein and Enzyme Binding Sites

There is currently no publicly available research that specifically identifies or characterizes the protein and enzyme binding sites for 3-Amino-2-(2-methylbenzyl)propanoic acid. Mechanistic studies involving techniques such as X-ray crystallography, NMR spectroscopy, or computational docking to determine its interaction with specific molecular targets have not been reported. Therefore, no data on its binding affinity, specificity, or the nature of its interactions with proteins and enzymes can be provided.

Role as Substrates or Inhibitors in Model Biochemical Pathways

Investigations into the role of this compound as either a substrate or an inhibitor in model biochemical pathways have not been documented in the scientific literature. Due to its structural similarity to natural amino acids, it could potentially act as a competitive inhibitor for certain enzymes, but this has not been experimentally verified for this specific compound. There are no published studies that have assessed its metabolic fate or its ability to modulate the activity of key enzymes in pathways such as amino acid metabolism or neurotransmitter synthesis.

Mechanistic Studies of Interactions with Neurotransmitter Receptors in vitro

There are no in vitro studies available that describe the mechanistic interactions of this compound with any neurotransmitter receptors. Research on similar amino acid derivatives suggests potential interactions with receptors for neurotransmitters like glutamate or GABA; however, specific binding assays, electrophysiological recordings, or functional studies to determine if this compound acts as an agonist or antagonist at these or other receptors have not been reported. kriegstein-lab.comnih.gov

Investigations into Cellular Uptake and Transport Mechanisms in Model Systems

The mechanisms by which this compound is taken up and transported into cells have not been investigated in any model systems. Generally, amino acids and their analogs are transported across cell membranes by a variety of carrier proteins. nih.gov However, specific studies to identify the transporters responsible for the cellular uptake of this compound, or to characterize the kinetics of its transport, are absent from the available literature. Therefore, no data on its cellular permeability or transport mechanisms can be presented.

Applications of 3 Amino 2 2 Methylbenzyl Propanoic Acid As a Versatile Chemical Building Block

Incorporation into Peptidomimetics and Non-Ribosomal Peptide Analogs

The incorporation of β-amino acids into peptide sequences is a well-established strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation. The additional carbon atom in the backbone of β-amino acids, compared to their α-amino acid counterparts, renders the resulting peptides resistant to proteolysis.

The substitution at the C2 position, as seen in 3-Amino-2-(2-methylbenzyl)propanoic acid, is particularly significant. The bulky 2-methylbenzyl side chain is expected to enforce specific secondary structures, such as helices and turns, in the peptide backbone. This conformational control is crucial for mimicking the bioactive conformations of natural peptides and for the rational design of receptor agonists and antagonists. The ability to introduce a wide range of stereoisomers at both the C2 and C3 carbons of β-amino acids provides a vast scope for molecular design, allowing for the fine-tuning of the spatial orientation of side chains. This is a key factor in optimizing interactions with biological targets.

While direct studies on peptides containing this compound are not available, research on other β-amino acids with bulky side chains has demonstrated their utility in creating potent and stable bioactive peptide analogs. These analogs have found applications as antimicrobial peptides, major histocompatibility complex (MHC)-binding peptides, and peptidase inhibitors.

Table 1: Comparison of Properties of α-Amino Acids and C2-Substituted β-Amino Acids in Peptidomimetics

| Feature | α-Amino Acids | C2-Substituted β-Amino Acids (Analogous) |

| Backbone Structure | Single carbon between amino and carboxyl groups | Two carbons between amino and carboxyl groups |

| Proteolytic Stability | Generally susceptible to degradation by proteases | Highly resistant to proteolytic enzymes |

| Conformational Flexibility | Relatively flexible, can adopt various conformations | More constrained, can induce specific secondary structures |

| Structural Diversity | L and D isomers for each side chain | Up to four diastereoisomers for each side chain |

| Applications | Building blocks of natural proteins and peptides | Design of stable and bioactive peptidomimetics |

Utilization in the Design of Novel Supramolecular Assemblies

The self-assembly of small molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry and materials science. Amino acids, particularly those with aromatic side chains, are excellent building blocks for such assemblies due to their ability to form a network of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.

While there is no specific research on the supramolecular behavior of this compound, its structure, featuring a zwitterionic amino acid core and a large aromatic side chain, makes it a prime candidate for forming ordered assemblies. The 2-methylbenzyl group can participate in hydrophobic and π-π stacking interactions, which are key driving forces for the self-assembly of aromatic amino acids and their derivatives into structures like nanofibers, nanoribbons, and hydrogels.

Studies on analogous aromatic amino acids like phenylalanine and tryptophan have shown that they can self-assemble into highly rigid, amyloid-like supramolecular structures. The chirality of the amino acid plays a critical role in the morphology and mechanical properties of these assemblies. It is plausible that this compound, in its chiral forms, could also form such ordered structures. The steric hindrance from the ortho-methyl group might influence the packing arrangement, potentially leading to novel supramolecular architectures with unique properties.

Furthermore, β-peptides, or "foldamers," composed of β-amino acids are known to adopt stable, predictable secondary structures, such as helices and sheets. These well-defined conformations make them excellent candidates for the bottom-up design of functional nanomaterials. By incorporating this compound into a β-peptide sequence, it would be possible to create foldamers with precisely positioned aromatic groups, which could then self-assemble into higher-order structures for applications in biomaterials and nanotechnology.

Table 2: Driving Forces in the Supramolecular Assembly of Aromatic Amino Acids

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | Between the amino and carboxyl groups of the amino acid backbone, leading to chain formation. | The zwitterionic nature of the compound would facilitate such interactions. |

| π-π Stacking | Attraction between the aromatic rings of the benzyl (B1604629) side chains, promoting layered structures. | The 2-methylbenzyl group provides a large aromatic surface for these interactions. |

| Hydrophobic Interactions | The nonpolar side chains cluster together to minimize contact with water. | The benzyl group is hydrophobic, which would be a significant driving force in aqueous environments. |

| Electrostatic Interactions | Attraction or repulsion between the charged amino and carboxyl groups. | The zwitterionic nature at neutral pH would lead to strong electrostatic interactions. |

Application in Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and studying biological processes in real-time. Amino acids are often used as scaffolds for designing such probes because they can be readily taken up by cells and incorporated into biological pathways. While there are no reports of this compound being used as a chemical probe, its structure offers potential for the development of novel probes.

One common strategy for creating fluorescent amino acids is to attach a fluorophore to the amino acid structure. The 2-methylbenzyl group of this compound could serve as an attachment point for a fluorescent dye. Alternatively, the aromatic ring itself, while not strongly fluorescent, could be chemically modified to create an intrinsic fluorophore.

More interestingly, the β-amino acid scaffold itself can be advantageous. The increased metabolic stability of molecules containing β-amino acids means that probes built on this framework would be less prone to degradation within the cell, allowing for longer-term imaging studies.

Furthermore, the conformational constraints imposed by the C2-substituted β-amino acid could be exploited to design probes that are sensitive to their local environment. For example, a probe could be designed where the fluorescence is quenched in a particular conformation and becomes fluorescent upon binding to a target molecule, which induces a conformational change. The bulky 2-methylbenzyl group would be instrumental in defining these conformational states.

Table 3: Strategies for Designing Amino Acid-Based Fluorescent Probes

| Design Strategy | Description | Potential Application with this compound |

| Direct Labeling | Covalent attachment of a known fluorophore (e.g., NBD, rhodamine) to the amino acid. | The benzyl ring or the amino group could be sites for fluorophore attachment. |

| Intrinsic Fluorophore | The amino acid itself is or is modified to be fluorescent. | The 2-methylbenzyl ring could be chemically modified to enhance its fluorescent properties. |

| Environment-Sensitive Probes | The fluorescence properties (intensity, wavelength) change in response to the local environment (e.g., polarity, pH, binding events). | Conformational changes influenced by the bulky side chain could modulate fluorescence. |

| Metabolic Labeling | The fluorescent amino acid is incorporated into newly synthesized proteins for visualization. | As a non-proteinogenic amino acid, this would require specialized bio-orthogonal chemistry. |

Development of Polymeric Materials Incorporating Beta-Amino Acid Moieties

Polymers derived from β-amino acids, often referred to as poly-β-peptides or nylon-3, are of growing interest for biomedical applications. These polymers are structurally similar to natural polypeptides, which can lead to good biocompatibility, but their unnatural backbone makes them resistant to degradation by proteases. This combination of properties is highly desirable for applications such as drug delivery scaffolds, tissue engineering matrices, and antimicrobial agents.

The most common method for synthesizing poly-β-peptides is the ring-opening polymerization (ROP) of β-lactams. A β-lactam precursor to this compound could potentially be synthesized and polymerized to yield a functional polyamide. The properties of the resulting polymer would be heavily influenced by the bulky, hydrophobic 2-methylbenzyl side chain. This side chain would likely increase the glass transition temperature and affect the crystallinity and solubility of the polymer.

Recent advances in polymerization techniques, such as the use of N-thiocarboxyanhydrides (NTAs), have made it easier to create well-defined poly-β-peptides with diverse functionalities and controlled architectures, including block copolymers. This opens up the possibility of creating, for example, amphiphilic block copolymers where one block is derived from this compound, providing a hydrophobic segment, and the other block is hydrophilic. Such polymers could self-assemble into micelles or vesicles for drug encapsulation and delivery.

While the polymerization of a β-lactam derived from this compound has not been specifically reported, the synthesis of other functional polyamides from substituted β-lactams is well-documented. For instance, poly-γ-benzyl-l-glutamate, an α-polypeptide with a benzyl group in its side chain, has been used to create shape-memory polymers. It is conceivable that polymers incorporating the 2-methylbenzyl side chain could exhibit interesting material properties as well.

Table 4: Potential Properties of Polymers Derived from this compound

| Property | Expected Influence of the 2-Methylbenzyl Side Chain | Potential Application |

| Biocompatibility | The polyamide backbone is similar to natural peptides. | Medical implants, tissue scaffolds. |

| Biodegradability | Resistant to proteolytic enzymes due to the β-amino acid backbone. | Long-term drug delivery systems, stable biomaterials. |

| Thermal Stability | The bulky aromatic side chain may increase the glass transition temperature. | High-performance plastics, engineering materials. |

| Solubility | The hydrophobic nature of the side chain would decrease water solubility but increase solubility in organic solvents. | Solution-processable materials for coatings and films. |

| Self-Assembly | In block copolymers, the hydrophobic block could drive the formation of micelles or other nanostructures. | Drug delivery, nanotechnology. |

Future Research Directions and Unresolved Challenges in 3 Amino 2 2 Methylbenzyl Propanoic Acid Studies

Development of Highly Efficient and Stereoselective Biocatalytic Routes

A significant hurdle in the study and application of 3-Amino-2-(2-methylbenzyl)propanoic acid is the challenge of its efficient and stereochemically pure synthesis. Traditional chemical methods often require harsh conditions, multiple steps, and the use of hazardous reagents. illinois.edu Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener, more efficient, and highly selective alternative. nih.gov Future research must focus on developing bespoke biocatalytic routes for this specific compound.

An unresolved challenge lies in identifying or engineering enzymes capable of acting on the prochiral precursor of this compound to establish its two stereocenters with high selectivity in a single step. Key enzyme classes that represent promising starting points for this endeavor include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a keto acid acceptor. While many ω-TAs are known for acting on aliphatic β-amino acids, few are efficient with bulky aromatic substrates. nih.gov Future work should involve genome mining and directed evolution to identify or create transaminases that can efficiently accept a β-keto acid precursor bearing a 2-methylbenzyl group.

Aminomutases: These enzymes can rearrange an α-amino group to the β-position. Coupling aminomutase activity with other enzymes in a cascade reaction could provide a pathway from readily available α-amino acid precursors.

Lipases: Commercial lipases have been successfully used for the kinetic resolution of precursors to β-substituted-γ-amino acids, showcasing their potential for stereoselective synthesis. figshare.com This approach could be adapted for the resolution of racemic this compound esters.

The development of such biocatalytic systems would not only facilitate the production of enantiopure this compound for further study but also enable the creation of a diverse library of related analogues for structure-activity relationship (SAR) investigations.

Table 1: Potential Enzyme Classes for Biocatalytic Synthesis

| Enzyme Class | Catalytic Function | Relevance for Synthesis | Key Challenge |

|---|---|---|---|

| Transaminases | Asymmetric amination of a β-keto acid | Direct, stereoselective introduction of the amino group. | Identifying enzymes with a substrate-binding pocket that accommodates the bulky 2-methylbenzyl group. nih.gov |

| Aminomutases | Isomerization of an α-amino acid to a β-amino acid | Use of abundant α-amino acids as starting material. | Often requires multi-enzyme cascades to achieve desired product. |

| Lipases | Enantioselective hydrolysis of racemic esters | Efficient kinetic resolution to separate enantiomers. figshare.com | An indirect method that results in a theoretical maximum yield of 50% for the desired enantiomer. |

| Aldolases | Formation of carbon-carbon bonds | Potential for constructing the carbon backbone of the molecule stereoselectively. rsc.org | Requires engineering to accept the specific donor and acceptor substrates. rsc.org |

Advanced Studies on the Impact of Conformational Flexibility on Molecular Recognition

The additional carbon in the backbone of β-amino acids grants them greater conformational flexibility compared to α-amino acids. scirp.org This flexibility allows β-peptides (oligomers of β-amino acids) to adopt stable, predictable secondary structures like helices and turns, but it also complicates the understanding of how a single molecule like this compound will interact with a biological target. scirp.orgnih.govrsc.org The specific substitution pattern—a bulky, somewhat flexible 2-methylbenzyl group at the C2 position—further influences the molecule's preferred shape.

A critical future direction is to conduct advanced computational and experimental studies to map the conformational landscape of this compound. Techniques such as density functional theory (DFT) calculations can predict stable conformers in different environments (gas phase vs. solvent), revealing the influence of intramolecular hydrogen bonding and solvent effects. scirp.org These theoretical predictions must be validated experimentally using methods like NMR spectroscopy and X-ray crystallography.

Understanding the conformational preferences is paramount because molecular recognition is fundamentally linked to the shape and flexibility of both the ligand and its receptor. arxiv.orgnih.gov A key unresolved question is how the conformational equilibrium of this compound affects its binding affinity and specificity for potential protein targets. Studies have shown that for some biological interactions, optimal specificity is achieved not with a perfect rigid match, but with a slight conformational mismatch that allows for an "induced fit," a process that can serve as a proofreading mechanism. arxiv.orgmdpi.com Therefore, research should aim to:

Characterize the dominant solution-state conformations of both the (R) and (S) enantiomers.

Investigate how the 2-methylbenzyl group restricts or alters the rotational freedom of the backbone.

Use conformationally constrained analogues to probe which specific shapes are responsible for any observed biological activity. rsc.orgnih.gov

Answering these questions will be essential for the rational design of second-generation molecules with improved potency and selectivity. acs.org

Table 2: Comparison of Conformational Properties

| Amino Acid Type | Backbone Flexibility | Common Secondary Structures | Impact of Side Chains |

|---|---|---|---|

| α-Amino Acids | Relatively constrained | α-helices, β-sheets | Propensities for certain structures (e.g., alanine (B10760859) for helices). nih.gov |

| Acyclic β-Amino Acids | High flexibility due to extra C-C bond | 12-helices, 14-helices, β-hairpin turns. scirp.orgnih.gov | Strongly influences folding preference and stability. |

| Cyclic β-Amino Acids | Highly constrained | Act as strong inducers of specific turns or helices. rsc.org | The ring structure dominates the backbone conformation. nih.gov |

| This compound | Unknown (Hypothesized: Moderately constrained) | Unknown | The bulky benzyl (B1604629) group likely creates specific, stable low-energy conformations. |

Exploration of Novel Biochemical Pathways Mediated by Substituted Beta-Amino Acids

While β-alanine is the only naturally occurring β-amino acid with a well-defined, widespread metabolic role as a precursor to coenzyme A, the broader biochemical landscape of substituted β-amino acids is poorly understood. frontiersin.orgnih.gov Recent discoveries have revealed that bacteria can synthesize β-alanine through previously unknown pathways that rely on the promiscuous activity of existing enzymes. nih.gov This finding suggests that other, non-canonical β-amino acids might also be substrates, inhibitors, or products of yet-to-be-discovered metabolic routes.

A major unresolved challenge is to determine if this compound can be metabolized or if it can modulate the activity of enzymes involved in amino acid or polyamine metabolism. Future research should focus on several key areas:

Screening against known enzymes: Enzymes that act on β-amino acids, such as β-aminopeptidases, are known to exist in microorganisms and are responsible for the degradation of β-peptides. nih.gov Testing whether this compound is a substrate or inhibitor of these enzymes could reveal potential biological interactions and degradation pathways.

Metabolomic studies: Introducing the compound to cell cultures (bacterial or eukaryotic) and analyzing the resulting changes in the metabolome could identify novel metabolic products derived from it or reveal pathways that are perturbed by its presence.

Development of chemical probes: The compound itself, or a fluorescently tagged version, could be used as a probe to isolate and identify binding partners (e.g., enzymes, receptors) from cell lysates, thereby discovering its targets and associated pathways. biorxiv.orgnih.govnih.gov

The exploration of these pathways could uncover novel biological functions, mechanisms of action, and potential applications for this compound as a modulator of cellular metabolism.

Integration with High-Throughput Screening Methodologies for Biological Activity Profiling (Mechanistic Focus)

Identifying the biological activity of a novel compound requires testing it against a vast number of potential targets. High-throughput screening (HTS) provides the necessary automation and scale to assay large libraries of small molecules against biological targets to find "hits." acs.orgnews-medical.net A crucial future direction is the systematic integration of this compound and its derivatives into diverse HTS campaigns.

However, a primary challenge in modern drug discovery is not just identifying hits, but understanding their mechanism of action. medcraveonline.com Early-stage HTS often produces false positives or hits that act via non-specific mechanisms. mdpi.com Therefore, the focus must be on integrating HTS with methodologies that provide mechanistic insights from the outset. Future research strategies should include:

Phenotypic Screening: Rather than testing against a single purified protein, whole-cell-based phenotypic screens identify compounds that produce a desired biological outcome (e.g., inhibiting cancer cell growth, killing bacteria). nih.gov This approach is unbiased towards any particular mechanism. A hit from such a screen would immediately confirm that this compound has cell-level activity, launching a subsequent target deconvolution effort.

Reporter-Gene Assays: These assays use engineered cell lines where a specific signaling pathway is linked to a readable output, like fluorescence. mdpi.com Screening the compound against a panel of such reporter lines can rapidly generate a "mechanistic fingerprint" by showing which cellular pathways it activates or inhibits.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, organelle health). This provides a rich, multi-dimensional dataset that can help classify the mechanism of action of a hit compound by comparing its cellular phenotype to those of known drugs.

By employing these advanced, mechanism-focused screening methodologies, researchers can move beyond simple hit identification to build a comprehensive profile of the biological activities of this compound, accelerating its development as a potential therapeutic or research tool. nih.govresearchgate.net

Table 3: High-Throughput Screening Methodologies for Mechanistic Profiling

| Screening Method | Principle | Advantages | Challenges |

|---|---|---|---|

| Target-Based HTS | Tests compounds against a single, purified biological target (e.g., an enzyme). news-medical.net | Direct; mechanism is known from the start. | Hits may lack activity in a cellular context due to poor permeability or other factors. mdpi.com |

| Phenotypic HTS | Tests compounds for their effect on whole cells or organisms. nih.gov | Identifies compounds with proven cellular efficacy; unbiased. | Target identification (deconvolution) can be a major bottleneck. |

| Reporter-Gene Assays | Uses engineered cells to report on the activity of specific signaling pathways. mdpi.com | Provides rapid mechanistic information about pathway modulation. | Limited to the specific pathways built into the reporter panel. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular features. | Provides rich, multi-parameter data for detailed mechanistic classification. | Requires complex instrumentation and data analysis pipelines. |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| β-Alanine |

| Coenzyme A |

| Alanine |

| 1,3-diaminopropane |

| 3-aminopropanal |

| 2,4-diaminobutyrate |

| L-aspartate |

| Pantothenate |

| Diazomethane |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-(2-methylbenzyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis typically involves reductive amination or coupling reactions. For example, a three-step protocol (similar to Scheme 1 in ) could include:

Step 1 : Condensation of 2-methylbenzyl halide with a protected amino acid precursor (e.g., Boc-protected glycine) using NaBH3CN in MeOH (85–90% yield).

Step 2 : Deprotection with concentrated HCl under reflux (70–75% yield).

Step 3 : Purification via recrystallization or column chromatography.

Critical factors include temperature control (0°C to room temperature for Step 1) and stoichiometric ratios of reducing agents to prevent over-reduction.

Q. How can researchers purify this compound to achieve >98% purity?

- Methodological Answer : Post-synthesis purification strategies:

- Solvent Selection : Use polar aprotic solvents (e.g., MeOH/H2O mixtures) for recrystallization, leveraging solubility differences (referenced in solubility data for analogous compounds in ).

- Chromatography : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water) to separate enantiomers or impurities.

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis (as per storage guidelines in ).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm the presence of the 2-methylbenzyl group (aromatic protons at δ 6.8–7.2 ppm) and the propanoic acid backbone (α-proton at δ 3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~ 222.2 g/mol).

- HPLC : Chiral chromatography (e.g., Chiralpak IA column) to assess enantiomeric excess (>99% for stereospecific synthesis) .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., R/S configuration) be controlled during synthesis, and what analytical methods validate enantiomeric purity?

- Methodological Answer :

- Chiral Catalysis : Use of enantiopure catalysts (e.g., Evans’ oxazaborolidine) in asymmetric hydrogenation to favor the desired R- or S-configuration .

- Validation : Polarimetry or circular dichroism (CD) to measure optical rotation. Compare with literature values for (R)- or (S)-isomers (e.g., (R)-2-Amino-3-(3-bromophenyl)propanoic acid in ).

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (as applied in ).

Q. What thermodynamic parameters (ΔH, ΔS, ΔG) govern the compound’s phase transitions, and how can they be experimentally determined?

- Methodological Answer :

- DSC Analysis : Differential scanning calorimetry to measure melting point and enthalpy changes (ΔH). For propanoic acid derivatives, typical ΔHfusion ranges from 15–25 kJ/mol (principles from ).

- Entropy Calculation : Use ΔG = ΔH - TΔS to derive ΔS. For example, if ΔG < 0 at -18°C (as in propanoic acid melting in ), TΔS > ΔH indicates entropy-driven spontaneity.

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the compound’s 3D structure (SDF file from ) and target protein (e.g., bacterial D-alanine ligase).

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Free Energy Calculations : MM-PBSA/GBSA methods to quantify binding energy (ΔGbind).

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in enzyme assays)?

- Methodological Answer :

Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors from ).

Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength conditions to identify artifacts.

Data Meta-Analysis : Compare results across studies using statistical tools (e.g., Bland-Altman plots) to assess systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.